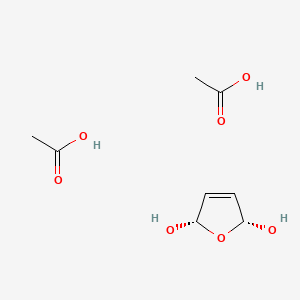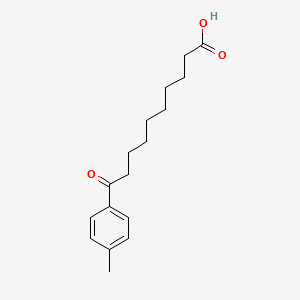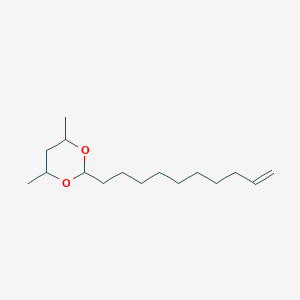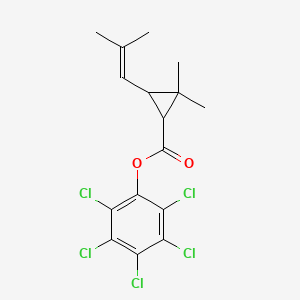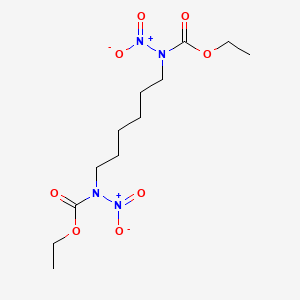![molecular formula C22H20O3 B14735664 9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol CAS No. 6315-83-9](/img/structure/B14735664.png)
9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol is a chemical compound belonging to the xanthene derivatives family. These compounds are known for their diverse applications in various fields such as pharmaceuticals, dyes, and materials science. The structure of this compound consists of a xanthene core with a phenyl group substituted at the 9-position and an ethoxymethyl group attached to the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol typically involves the cyclization of 2-phenoxybenzophenone in the presence of an acid and an excess of aluminum chloride (AlCl3). This reaction is a type of Friedel-Crafts polycondensation, which leads to the formation of the xanthene core . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the xanthene core to dihydroxanthene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the xanthene core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinones, dihydroxanthenes, and various substituted xanthene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Phenylxanthen-9-ol: A closely related compound with similar structural features but without the ethoxymethyl group.
9-Phenyl-9H-xanthen-9-ol: Another similar compound with slight variations in the substituents on the xanthene core.
Uniqueness
The presence of the ethoxymethyl group in 9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol imparts unique chemical and physical properties, such as increased solubility and specific reactivity patterns, which distinguish it from other xanthene derivatives .
Propriétés
Numéro CAS |
6315-83-9 |
|---|---|
Formule moléculaire |
C22H20O3 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
9-[2-(ethoxymethyl)phenyl]xanthen-9-ol |
InChI |
InChI=1S/C22H20O3/c1-2-24-15-16-9-3-4-10-17(16)22(23)18-11-5-7-13-20(18)25-21-14-8-6-12-19(21)22/h3-14,23H,2,15H2,1H3 |
Clé InChI |
KLGQIUCZDIBPJA-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1=CC=CC=C1C2(C3=CC=CC=C3OC4=CC=CC=C42)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Bromoacetyl)phenyl]arsonic acid](/img/structure/B14735607.png)

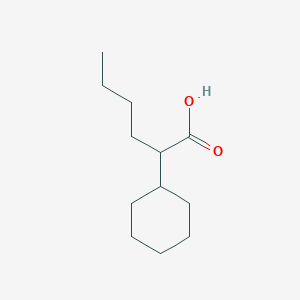
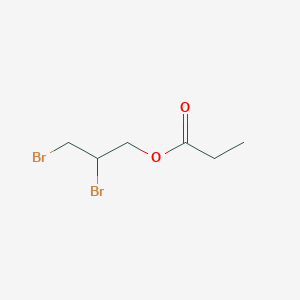
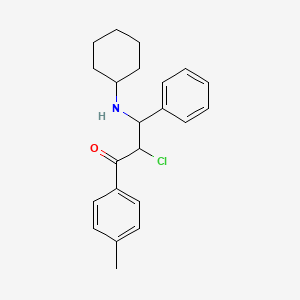
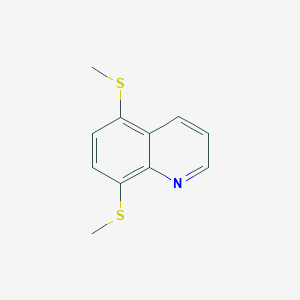
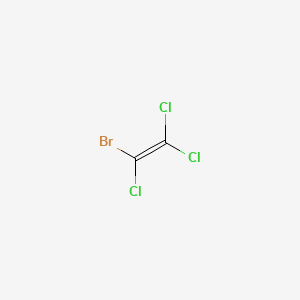
![Benzo[b]thiophene, 2,3-dihydro-3-methyl-, 1,1-dioxide](/img/structure/B14735642.png)

